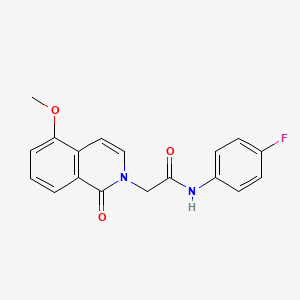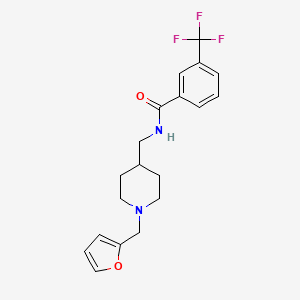![molecular formula C22H23ClFN5O3S B2913780 2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1189727-66-9](/img/structure/B2913780.png)
2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. Researchers have developed various methods to construct the imidazo[1,2-a]pyrazine scaffold. These methods often rely on cyclization reactions, functional group transformations, and regioselective substitutions. The choice of reagents, conditions, and catalysts significantly influences the yield and selectivity of the synthesis. Recent advances in synthetic methods have facilitated access to this scaffold, enabling further exploration of its properties and applications .
Chemical Reactions Analysis
This compound participates in various chemical reactions. It may undergo nucleophilic substitutions, oxidative transformations, or ring-opening reactions. Investigating its behavior under different reaction conditions sheds light on its versatility. Researchers have explored its reactivity with electrophiles, nucleophiles, and radicals. Understanding these reactions aids in designing synthetic routes and functionalizing the scaffold for specific applications .
Scientific Research Applications
Pharmacokinetic Modulation
Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can enhance the absorption, distribution, metabolism, and excretion of the drug, improving its overall effectiveness.
Antifungal Activity
This compound has shown promising antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Antibacterial Activity
The compound has also demonstrated antibacterial properties . This suggests it could be used in the treatment of bacterial infections.
Antitumor Activity
The compound has been found to exhibit antitumor activity . This indicates its potential use in cancer therapy.
Antidepressant and Antipsychotic Properties
The compound has been associated with antidepressant and antipsychotic effects . This suggests it could be used in the treatment of mental health disorders.
Anti-inflammatory Activity
The compound has shown anti-inflammatory properties . This means it could be used in the treatment of inflammatory diseases.
Now, let’s move on to the second compound, “2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one”.
Organic Synthesis
Imidazo[1,2-a]pyrazine, a key component of this compound, acts as a versatile scaffold in organic synthesis . This means it can be used to construct a wide variety of complex organic molecules.
Drug Development
The compound plays a significant role in drug development due to its reactivity and multifarious biological activity . This suggests it could be used to develop new drugs for various diseases.
Antifungal Activity
Similar to the first compound, this compound also has potential antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-27-15-20(21(30)25-14-16-5-7-18(24)8-6-16)22(26-27)33(31,32)29-11-9-28(10-12-29)19-4-2-3-17(23)13-19/h2-8,13,15H,9-12,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQMRQJBCDDRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)


![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)

![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)
amine hydrochloride](/img/structure/B2913710.png)

![N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2913712.png)


![N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2913720.png)